molecular formula C5H8O2S B3419831 Methyl 3-(methylthio)-(E)-2-propenoate CAS No. 15904-85-5

Methyl 3-(methylthio)-(E)-2-propenoate

Cat. No.: B3419831
CAS No.: 15904-85-5
M. Wt: 132.18 g/mol
InChI Key: KAFIOMPFBSDFPP-ONEGZZNKSA-N
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Description

Methyl 3-(methylthio)-(E)-2-propenoate is an organic compound with the molecular formula C5H8O2S It is a derivative of propenoic acid, featuring a methylthio group attached to the third carbon and a methyl ester group at the second carbon

Scientific Research Applications

Methyl 3-(methylthio)-(E)-2-propenoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of drugs with potential therapeutic effects.

    Biological Studies: Researchers use it to study the effects of sulfur-containing compounds on biological systems.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Methyl 3-(methylthio)-(E)-2-propenoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s a combustible liquid. Precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(methylthio)-(E)-2-propenoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methanethiol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic addition of methanethiol to the double bond of methyl acrylate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylthio)-(E)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-(methylthio)-(E)-2-propenoate involves its interaction with various molecular targets. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(methylthio)propionate: Similar structure but lacks the double bond present in Methyl 3-(methylthio)-(E)-2-propenoate.

    3-(Methylthio)-1-propanol: Contains a hydroxyl group instead of an ester group.

    Methyl 3-(methylthio)acrylate: Similar structure but with different substituents.

Uniqueness

This compound is unique due to its combination of a methylthio group and a methyl ester group attached to a propenoic acid backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

methyl (E)-3-methylsulfanylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-7-5(6)3-4-8-2/h3-4H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFIOMPFBSDFPP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15904-85-5
Record name Methyl-3-(methylthio)-(E)-2-propenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015904855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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